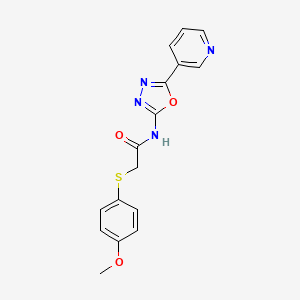

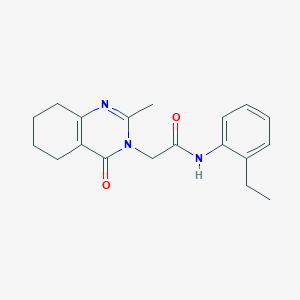

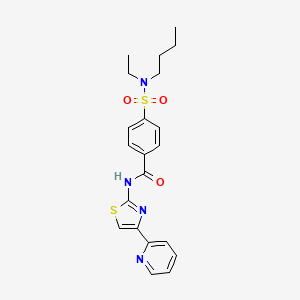

![molecular formula C13H19N3O4 B2613819 tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate CAS No. 1693705-25-7](/img/structure/B2613819.png)

tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate” is a chemical compound with the CAS Number: 1693705-25-7 . It has a molecular weight of 281.31 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for the compound is 1S/C13H19N3O4/c1-13(2,3)20-12(17)15-8-7-14-10-5-4-6-11(9-10)16(18)19/h4-6,9,14H,7-8H2,1-3H3,(H,15,17) .Physical and Chemical Properties Analysis

The compound is solid in its physical form .Aplicaciones Científicas De Investigación

Synthetic Chemistry and Intermediate Applications

One significant area of application for tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate and its analogs is in synthetic chemistry, where these compounds serve as crucial intermediates. For instance, Zhao et al. (2017) developed a rapid synthetic method for tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, an important intermediate in the production of biologically active compounds like omisertinib (AZD9291). This method achieves a total yield of 81% through acylation, nucleophilic substitution, and reduction processes, showcasing the compound's role in facilitating efficient synthesis pathways (Zhao et al., 2017).

Furthermore, Wu's research (2011) illustrates the versatility of tert-butyl carbamates in chemical reactions. The study details the preparation of tert-butyl-(2-(2-hydroxy)ethyl)carbamate through the reaction of 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate (Boc2O), followed by condensation and de-protection steps, underlining the compound's utility in synthesizing more complex molecules (Wu, 2011).

Crystallographic and Structural Studies

The compound and its derivatives have also been a subject of crystallographic and structural studies, providing insights into their molecular configurations. Kant et al. (2015) prepared and characterized (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, analyzing its crystal structure to understand the conformational dynamics of the molecule. This research contributes to the fundamental understanding of the compound's physical and chemical properties, essential for its application in material science and molecular engineering (Kant et al., 2015).

Catalytic and Chemical Transformations

Moreover, the catalytic properties of tert-butyl carbamate derivatives have been explored. Chankeshwara and Chakraborti (2006) demonstrated the efficiency of indium(III) halides as catalysts for the N-tert-butoxycarbonylation of amines, employing (Boc)2O under solvent-free conditions. This study reveals the compound's potential in enhancing reaction efficiencies and selectivity in the synthesis of N-tert-butyl-carbamates, highlighting its relevance in organic synthesis and catalysis (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it include H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

tert-butyl N-[2-(3-nitroanilino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-8-7-14-10-5-4-6-11(9-10)16(18)19/h4-6,9,14H,7-8H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNBKTRXFDXOAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

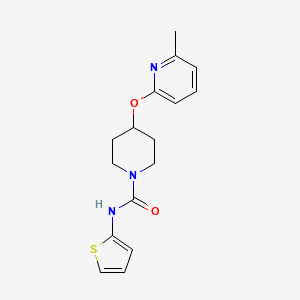

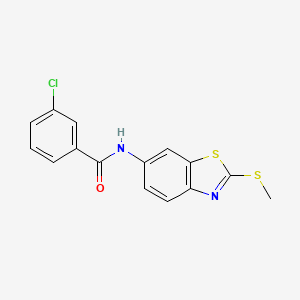

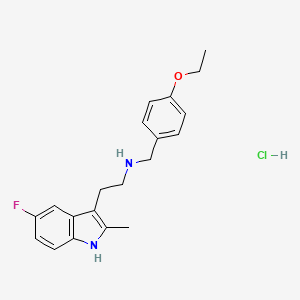

![4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2613739.png)

![4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B2613747.png)